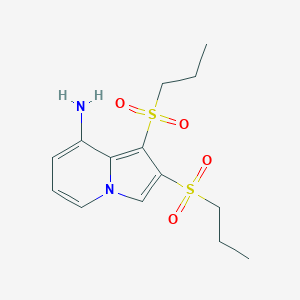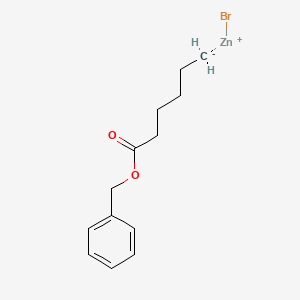
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide is an organic compound with a complex structure that includes a thiophene ring, a cyano group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carboxylic acid with N-ethyl-2-cyanopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Methacrylonitrile: An unsaturated aliphatic nitrile used in the preparation of polymers and as a chemical intermediate.
Azobisisobutyronitrile (AIBN): A compound used as a radical initiator in polymerization reactions.
Uniqueness
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a cyano group, and an amide group, which confer specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H16N2OS |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
N-(2-cyanopropyl)-N-ethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H16N2OS/c1-4-14(8-9(2)7-13)12(15)11-10(3)5-6-16-11/h5-6,9H,4,8H2,1-3H3 |
Clave InChI |
SHAHTTNDQMBAHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)C#N)C(=O)C1=C(C=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)



![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)

![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)






![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
